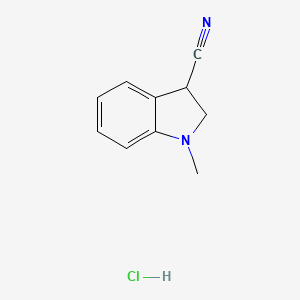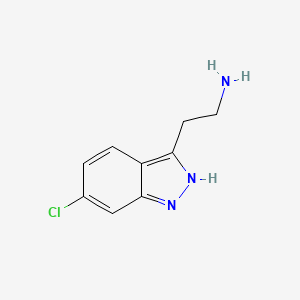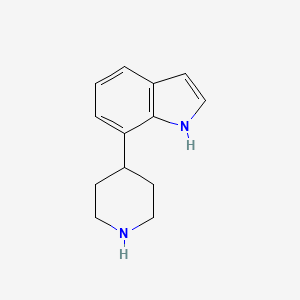
(S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amine group attached to a tetrahydronaphthalene backbone. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves several steps, starting from commercially available precursors. One common approach includes the following steps:
Fluorination: Introduction of the fluorine atom at the 5-position of the naphthalene ring.
Methoxylation: Addition of the methoxy group at the 8-position.
Amination: Introduction of the amine group at the 2-position.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitrile group.
Reduction: Further reduction of the tetrahydronaphthalene ring.
Substitution: Replacement of the fluorine or methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted naphthalenes.
Applications De Recherche Scientifique
(S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
®-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: The enantiomer of the compound with a different stereochemistry.
5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A similar compound with a hydroxyl group instead of an amine group.
5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness: The unique combination of the fluorine, methoxy, and amine groups in (S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, along with its specific stereochemistry, distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
(2S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-5-4-10(12)8-3-2-7(13)6-9(8)11/h4-5,7H,2-3,6,13H2,1H3/t7-/m0/s1 |
Clé InChI |
GOAGLAOBQWHXNS-ZETCQYMHSA-N |
SMILES isomérique |
COC1=C2C[C@H](CCC2=C(C=C1)F)N |
SMILES canonique |
COC1=C2CC(CCC2=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-](/img/structure/B11901339.png)









